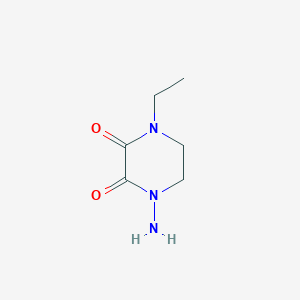

1-Amino-4-ethylpiperazine-2,3-dione

Description

Overview of the Piperazinedione Core in Heterocyclic Chemistry

The piperazinedione framework is a six-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. This structure is a cornerstone in the synthesis of complex molecules. As a class of compounds, piperazinediones, particularly the 2,5-diketopiperazines (DKPs), are recognized as privileged scaffolds in chemical synthesis. rsc.org They are essentially the simplest form of cyclic peptides and can be readily accessed from amino acid precursors. rsc.org Their rigid cyclic structure provides a template for the stereocontrolled introduction of various substituents, making them versatile building blocks for creating a diverse array of nitrogen-containing heterocycles. rsc.org The inherent stability of the heterocyclic ring, combined with the presence of multiple sites for functionalization (both nitrogen and carbon atoms), underpins its significance in synthetic and medicinal chemistry. rsc.orgmdpi.com

Significance of N-Substitution Patterns in Piperazinedione Analogues

The properties and reactivity of the piperazinedione core can be dramatically altered by the nature of the substituents on its nitrogen atoms. These N-substitutions play a critical role in modulating a molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity. nih.gov Even minor alterations to the substitution pattern on the piperazine (B1678402) nucleus can lead to significant differences in pharmacological and chemical behavior. dergipark.org.tr

Rationale for Investigating 1-Amino-4-ethylpiperazine-2,3-dione

The specific compound, this compound, presents a compelling case for investigation due to the unique combination of an ethyl group and an amino group on the nitrogen atoms of the piperazinedione ring. While the ethyl group is a simple alkyl substituent, the N-amino group introduces a distinct set of chemical properties.

The introduction of an amino group directly onto a nitrogen atom of the piperazinedione ring (an N-amino or hydrazine-like functionality) is expected to confer a unique reactivity profile. This N-amino group introduces a nucleophilic center at the terminal nitrogen, which is not present in other N-alkylated or N-arylated piperazinediones. This functionality allows for a range of chemical transformations, such as the formation of hydrazones through reaction with aldehydes and ketones. dergipark.org.tr

Furthermore, the N-amino group acts as an electron-donating group. Its electronic effect on the adjacent amide bond within the piperazinedione ring could alter the reactivity of the carbonyl groups. This electronic donation could potentially increase the nucleophilicity of the carbonyl oxygen or influence the stability of the amide bond itself, possibly leading to facile hydrolytic cleavage under specific conditions, a phenomenon observed in other N-acylated amino amides. acs.org The presence of this reactive handle provides a strategic point for further chemical elaboration and diversification of the piperazinedione scaffold.

The investigation of this compound is a logical extension of the extensive research into piperazine and piperazinedione derivatives. The piperazine nucleus is a common feature in many biologically active compounds, and the synthesis of derivatives with novel substitution patterns is a continuous effort in drug discovery. dergipark.org.tr For instance, the related compound 1-amino-4-methylpiperazine (B1216902) serves as a crucial intermediate in the synthesis of the antibiotic Rifampicin, highlighting the synthetic utility of N-amino piperazine structures. dergipark.org.tr

By introducing an N-amino group onto the 4-ethylpiperazine-2,3-dione core, a new avenue for synthetic modification is opened. This allows for the exploration of how this specific combination of substituents impacts the molecule's chemical behavior and potential applications. The synthesis of such a compound would likely involve the nitrosation of 1-ethylpiperazine-2,3-dione (B121611) followed by a reduction step, analogous to methods used for preparing other 1-aminopiperazines. google.com The study of its reactivity would provide valuable insights into the fundamental chemistry of N-amino substituted cyclic diamides, a relatively underexplored area within the broader field of heterocyclic chemistry.

Compound Data Tables

Table 1: Properties of Related Piperazine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 1-Aminopiperazine | 30651-60-6 | C₄H₁₁N₃ | 101.15 | Parent N-amino compound. nih.gov |

| 1-Ethylpiperazine-2,3-dione | 59702-31-7 | C₆H₁₀N₂O₂ | 142.16 | Parent dione (B5365651) structure. |

| 1-Amino-4-methylpiperazine | N/A | C₅H₁₃N₃ | 115.18 | Intermediate for Rifampicin. dergipark.org.tr |

| Piperazine-2,5-dione | 106-57-0 | C₄H₆N₂O₂ | 114.10 | Core piperazinedione structure. |

Properties

CAS No. |

71999-56-9 |

|---|---|

Molecular Formula |

C6H11N3O2 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

1-amino-4-ethylpiperazine-2,3-dione |

InChI |

InChI=1S/C6H11N3O2/c1-2-8-3-4-9(7)6(11)5(8)10/h2-4,7H2,1H3 |

InChI Key |

YQSSQGXGOQKFBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)N |

Origin of Product |

United States |

Chemical Reactivity, Functionalization, and Derivatization Strategies

Reactivity at the Piperazinedione Dicarbonyl Positions

The adjacent carbonyl groups at the C-2 and C-3 positions of the piperazine (B1678402) ring are electron-deficient and represent key sites for nucleophilic attack and redox transformations. Their reactivity is a defining feature of the piperazine-2,3-dione system.

The electrophilic nature of the carbonyl carbons makes them susceptible to attack by various nucleophiles. While specific studies on 1-Amino-4-ethylpiperazine-2,3-dione are not prevalent, the reactivity can be inferred from related dione (B5365651) structures, such as 1H-pyrrole-2,3-diones, which readily react with binucleophiles researchgate.net. Three-component condensation reactions involving similar dione systems, an amine, and a 1,3-dicarbonyl compound are known to produce complex heterocyclic structures researchgate.net.

Condensation reactions can also occur with active methylene (B1212753) compounds. For instance, the reaction of related heterocyclic diones with malononitrile (B47326) demonstrates the capacity of the dicarbonyl moiety to participate in Knoevenagel-type condensations, leading to the formation of new carbon-carbon bonds and expanded ring systems researchgate.net.

The dicarbonyl moiety can undergo both reduction and oxidation, leading to significant structural modifications of the piperazine ring.

Reductive Transformations: The carbonyl groups of the piperazine-2,3-dione core can be reduced to hydroxyl groups. In the analogous compound, 1-ethylpiperazine-2,3-dione (B121611), treatment with sodium borohydride (B1222165) (NaBH₄) reduces the dicarbonyl to the corresponding 1-ethylpiperazine-2,3-diol (B14744966) . This transformation converts the dione into a diol, altering the molecule's polarity and hydrogen-bonding capabilities.

Oxidative Transformations: Strong oxidizing agents can lead to the cleavage of the piperazine ring. For example, reaction of the related 1-ethylpiperazine-2,3-dione with potassium permanganate (B83412) (KMnO₄) under acidic conditions results in the oxidative cleavage of the ring, yielding derivatives of ethylamine (B1201723) and oxalic acid . This type of transformation highlights the susceptibility of the heterocyclic core to rupture under harsh oxidative conditions.

| Transformation | Reagent | Product | Reference |

| Reduction | Sodium Borohydride (NaBH₄) | 1-Amino-4-ethylpiperazine-2,3-diol | |

| Oxidation | Potassium Permanganate (KMnO₄) | Ring cleavage products |

Transformations Involving the 1-Amino Functionality

The primary amino group attached to the N-1 position is a versatile handle for a variety of derivatization strategies, including acylation, alkylation, and the formation of imines.

The 1-amino group is expected to behave as a typical primary amine in acylation reactions. It can react with activated carboxylic acid derivatives, such as acid chlorides and anhydrides, to form the corresponding amides. This is one of the most common methods for amide bond formation nih.gov. While the direct acylation of this compound is not specifically documented, the general principles of amine chemistry suggest this pathway is highly feasible for introducing a wide array of substituents. The use of coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) is a standard method for forming amide bonds from amines and carboxylic acids nih.gov.

The nitrogen atom of the 1-amino group can be alkylated or arylated to form secondary or tertiary amines. These reactions typically involve the treatment of the amine with alkyl halides or aryl halides under appropriate conditions, often in the presence of a base to neutralize the acid byproduct. Such modifications can significantly alter the steric and electronic properties of the molecule.

A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. dergipark.org.trjptcp.com This reaction is well-documented for structurally similar compounds like 1-amino-4-methylpiperazine (B1216902), which readily forms Schiff bases with various aromatic aldehydes. dergipark.org.trgoogle.com The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) group. dergipark.org.trscispace.com Aromatic aldehydes are often used as they typically produce more stable, conjugated Schiff bases compared to aliphatic aldehydes. dergipark.org.tr

This reaction provides a straightforward method for introducing diverse aromatic and heteroaromatic moieties onto the piperazine scaffold.

| Aldehyde Reactant | Expected Schiff Base Product | Reference (for analogous reaction) |

| 3-Nitrobenzaldehyde | 1-[(3-Nitrobenzylidene)amino]-4-ethylpiperazine-2,3-dione | dergipark.org.tr |

| 4-Fluorobenzaldehyde | 1-[(4-Fluorobenzylidene)amino]-4-ethylpiperazine-2,3-dione | dergipark.org.tr |

| 3,4,5-Trimethoxybenzaldehyde | 1-[(3,4,5-Trimethoxybenzylidene)amino]-4-ethylpiperazine-2,3-dione | dergipark.org.tr |

| 3,4-Dichlorobenzaldehyde | 1-[(3,4-Dichlorobenzylidene)amino]-4-ethylpiperazine-2,3-dione | dergipark.org.tr |

| 4-Diethylaminobenzaldehyde | 1-{[4-(Diethylamino)benzylidene]amino}-4-ethylpiperazine-2,3-dione | dergipark.org.tr |

Cycloaddition Reactions Involving the Amino Group

The amino group of this compound can potentially participate in cycloaddition reactions, serving as a synthon for the construction of more complex fused heterocyclic systems. While specific examples for this exact molecule are not extensively documented, the reactivity of N-amino heterocycles is an area of interest in synthetic chemistry. For instance, [3+2] cycloaddition reactions are a common strategy for forming five-membered rings. nih.gov In a related context, the reaction of hydrazonoyl chlorides with chromene-based bis(enaminone) in the presence of a base proceeds via a [3+2] cycloaddition to yield pyrazole-linked hybrids. nih.gov Such methodologies could theoretically be adapted to the N-amino group of this compound, reacting with suitable dipolarophiles to generate novel triazole-fused piperazinediones.

Another potential cycloaddition is the Diels-Alder reaction, where the N-amino group, after conversion to an N-azo derivative, could act as a dienophile. The reactivity would be influenced by the electronic nature of the dienophile and the diene. While direct examples are scarce, the broader field of N-heterocycle synthesis often employs cycloaddition strategies to build molecular complexity. organic-chemistry.orgbeilstein-journals.org

Table 1: Potential Cycloaddition Reactions

| Reaction Type | Potential Reactant | Potential Product |

|---|---|---|

| [3+2] Cycloaddition | Alkynes, Alkenes | Triazole- or Pyrazolidine-fused piperazinediones |

Chemical Modifications at the 4-Ethyl Substituent

The ethyl group at the N4 position of the piperazine ring presents opportunities for chemical modification to modulate the compound's physicochemical properties. ijrrjournal.comnih.gov

Functionalization of the Alkyl Chain

Functionalization of the N-alkyl chain in piperazine derivatives can be achieved through various methods, including C-H activation. nih.govencyclopedia.pubmdpi.com Photoredox catalysis, for example, has emerged as a powerful tool for the C-H functionalization of N-alkyl amines. encyclopedia.pub This approach could potentially introduce aryl or other functional groups at the ethyl chain of this compound.

Reductive amination is another common strategy to introduce N-alkyl substituents. nih.gov While this is typically used for the initial synthesis of such compounds, modifications of the terminal end of a longer alkyl chain are also feasible. For instance, N-substituted propyl piperazines have been synthesized to explore structure-activity relationships. nih.gov

Table 2: Potential Functionalization Reactions of the 4-Ethyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| C-H Arylation | Photoredox catalyst, Aryl halide | 1-Amino-4-(1-arylethyl)piperazine-2,3-dione |

| Oxidation | Mild oxidizing agents | 1-Amino-4-(1-hydroxyethyl)piperazine-2,3-dione |

Stereoselective Transformations at Ethyl Chain Carbons

Achieving stereoselectivity in the functionalization of the ethyl chain is a more challenging synthetic problem. masterorganicchemistry.com Asymmetric lithiation-substitution has been reported for N-Boc protected piperazines, allowing for the synthesis of enantiopure piperazines. mdpi.com This methodology could potentially be adapted to introduce chiral centers on the ethyl group of this compound. The use of chiral auxiliaries or catalysts in C-H activation reactions is another avenue for achieving stereocontrol. researchgate.net The stereospecific reduction of thiiranes to alkenes highlights how the reaction mechanism can dictate the stereochemical outcome. msu.edu

Derivatization for Library Synthesis and High-Throughput Screening

The piperazine-2,3-dione scaffold is well-suited for the generation of compound libraries for high-throughput screening in drug discovery. nih.govnih.govnih.gov

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds. researchgate.net The piperazine scaffold has been successfully employed in solid-phase synthesis to create libraries of derivatives. nih.govnih.gov For example, a 160-member library was created from a 4-phenyl-2-carboxy-piperazine scaffold, demonstrating the feasibility of using piperazine cores in SPOS. nih.gov In a typical approach, the piperazine core would be attached to a solid support, followed by sequential reactions to introduce diversity at various positions. The amino group and the ethyl substituent of this compound could serve as points of attachment or diversification.

Combinatorial Chemistry Approaches

Combinatorial chemistry aims to synthesize a large number of different but structurally related molecules. nih.gov The piperazine-2,3-dione core is an excellent scaffold for combinatorial library design due to its multiple points for derivatization. nih.govresearchgate.net A one-pot synthesis of a 61-membered combinatorial library of piperazine-2,5-diones has been reported, showcasing the efficiency of this approach. nih.gov For this compound, a combinatorial library could be generated by reacting the amino group with a diverse set of carboxylic acids or sulfonyl chlorides, while also varying the substituent at the 4-position. Such libraries are invaluable for screening against biological targets to identify new lead compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-phenyl-2-carboxy-piperazine |

| piperazine-2,5-dione |

| N-Boc-piperazine |

| 1-Amino-4-(1-arylethyl)piperazine-2,3-dione |

| 1-Amino-4-(1-hydroxyethyl)piperazine-2,3-dione |

| 1-Amino-4-(1-haloethyl)piperazine-2,3-dione |

| Triazole-fused piperazinediones |

| Pyrazolidine-fused piperazinediones |

| Tetrahydro-pyridazino-piperazinediones |

| 3,4-dihydroquinoxalin-2(1H)-one |

| 1,3,4,7-tetrahydrobenzo[g] ijrrjournal.comnih.govnih.govoxadiazonine-2,5-dione |

Detailed Analysis of this compound Reveals Research Gap

A thorough investigation into the chemical literature and public databases for information on the reaction mechanisms and kinetic studies of the derivatization of "this compound" has revealed a significant gap in available research. At present, there are no specific scholarly articles, patents, or detailed experimental data focusing on the functionalization and derivatization pathways of this particular compound.

While extensive research exists for related heterocyclic structures, such as piperidine (B6355638) and pyrrolidine (B122466) derivatives, the unique structural combination of the amino, ethyl, and dione functionalities on the piperazine ring of "this compound" appears to be an unexplored area of chemical synthesis and analysis. The scientific community has not yet published specific studies detailing its reactivity, reaction kinetics, or the mechanisms involved in its derivatization.

This lack of information prevents a detailed discussion on the mechanistic pathways, transition states, and kinetic parameters such as rate constants and activation energies that would be pertinent to the derivatization of this compound. Consequently, the creation of data tables and a comprehensive analysis as requested is not feasible based on the current body of scientific knowledge.

Further empirical research, including synthesis, functionalization reactions, and subsequent kinetic and mechanistic analysis, would be required to provide the specific details requested. The absence of such foundational research underscores a potential area for future investigation within synthetic and physical organic chemistry.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of a chemical compound. Each technique provides unique information about the atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for mapping the carbon and proton framework of a molecule. For 1-Amino-4-ethylpiperazine-2,3-dione, ¹H and ¹³C NMR would be essential.

¹H NMR: This would identify the number of distinct proton environments and their neighboring atoms through chemical shifts, integration, and spin-spin coupling patterns. The ethyl group would be expected to show a characteristic triplet and quartet pattern. The protons on the piperazine (B1678402) ring would exhibit complex splitting patterns influenced by their chemical environment and conformational dynamics. The protons of the amino group would likely appear as a broad singlet.

¹³C NMR: This technique would reveal the number of unique carbon atoms in the molecule, including the two distinct carbonyl carbons of the dione (B5365651) functionality, the carbons of the ethyl group, and the carbons of the piperazine ring.

No experimental NMR data for this compound has been reported in the scientific literature. However, studies on other substituted piperazines demonstrate the utility of NMR in characterizing their complex conformational dynamics. nih.gov

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet | 3H |

| -CH₂- (ethyl) | 3.3 - 3.6 | Quartet | 2H |

| Piperazine ring -CH₂- | 3.0 - 4.0 | Multiplets | 4H |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| -CH₃ (ethyl) | 12 - 16 |

| -CH₂- (ethyl) | 45 - 50 |

| Piperazine ring -CH₂- | 40 - 60 |

| C=O (amide) | 160 - 170 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, showing characteristic losses of fragments such as the ethyl group or parts of the piperazine ring. While mass spectra for various piperazine derivatives are documented, specific mass spectrometric data for this compound is not available. researchgate.netnist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group (typically around 3300-3500 cm⁻¹).

C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹).

C=O stretching of the two carbonyl groups (dione functionality), which would likely appear as two distinct bands in the region of 1650-1750 cm⁻¹ due to their different electronic environments (amide and imide).

N-H bending of the amine group (around 1590-1650 cm⁻¹).

No experimental IR or Raman spectra for this compound are reported in the literature.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The carbonyl groups in the dione structure and the nitrogen atoms with lone pairs of electrons would be expected to exhibit characteristic n → π* and π → π* transitions. The exact wavelengths of maximum absorbance (λmax) would be sensitive to the solvent environment. There is no published UV-Visible spectroscopic data for this compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational information for this compound. It would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. There are no published crystal structures for this compound. However, X-ray diffraction has been successfully used to determine the solid-state structures of other substituted piperazine derivatives. csu.edu.aunih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC would be a primary method for determining the purity of this compound. A suitable reversed-phase or normal-phase method would be developed to separate the target compound from any starting materials, byproducts, or degradation products.

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, GC could also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.

Thin-Layer Chromatography (TLC): TLC would be used for rapid analysis of reaction progress and for determining appropriate solvent systems for column chromatography purification.

Specific chromatographic methods for the analysis or purification of this compound have not been described in the scientific literature. However, methods for related compounds like 1-methyl-4-amino-piperazine have been developed. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most probable method of choice. A C18 stationary phase would likely be employed, offering a non-polar surface for interaction.

The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and any potential impurities with varying polarities.

Detection of this compound can be challenging if the molecule lacks a strong chromophore for UV-Vis detection. In such cases, derivatization with a UV-active agent may be necessary to enhance detection sensitivity. researchgate.net Alternatively, more universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. For unequivocal identification, coupling the HPLC system to a mass spectrometer (HPLC-MS) would provide molecular weight and fragmentation data, confirming the structure of the eluted peaks.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or Mass Spectrometry |

| Expected Retention Time | 8.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and likely low volatility of this compound, direct analysis by GC-MS would be challenging. The presence of the primary amino group and the amide functionalities would lead to poor chromatographic peak shape and potential thermal degradation in the injector and column.

Therefore, derivatization is an essential step to increase the volatility and thermal stability of the analyte. mdpi.comnih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy. This process replaces the active hydrogens on the amino and amide groups with trimethylsilyl (TMS) groups, resulting in a less polar and more volatile derivative that is amenable to GC-MS analysis.

The resulting mass spectrum would provide a unique fragmentation pattern, or "fingerprint," of the derivatized compound. This allows for confident structural confirmation and identification of impurities. The molecular ion peak would confirm the molecular weight of the derivative, and the fragmentation pattern would offer insights into the compound's structure.

Table 2: Hypothetical GC-MS Data for Trimethylsilyl-derivatized this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-500 |

| Expected Retention Time | 15.2 min |

| Key Mass Fragments (m/z) | [M]+, M-15, M-73, and other characteristic fragments |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. nih.gov Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of the product in real-time.

For a polar compound like this compound, a silica gel plate would be used as the stationary phase. The mobile phase, or eluent, would be a mixture of a relatively polar and a less polar organic solvent, for instance, a combination of dichloromethane and methanol or ethyl acetate and hexane. The optimal solvent system would be one that provides a good separation between the starting materials, the product, and any byproducts, with the product having a retention factor (Rf) ideally between 0.3 and 0.5.

Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active. If not, staining with a suitable reagent is necessary. A potassium permanganate (B83412) stain is often effective for visualizing compounds with functional groups that can be oxidized. Another common stain for compounds with amino groups is a ninhydrin solution, which typically produces a characteristic colored spot upon heating.

Table 3: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (9:1 v/v) |

| Visualization | UV light (254 nm) and/or Potassium Permanganate Stain |

| Expected Rf (Product) | ~0.4 |

| Expected Rf (Starting Material) | Varies depending on the specific synthetic route |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. cuny.edu These methods are used to determine molecular geometry, electronic behavior, and various spectroscopic properties. jksus.orgresearch-nexus.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. research-nexus.net For 1-Amino-4-ethylpiperazine-2,3-dione, a DFT approach, such as using the B3LYP functional with a 6-31G* or higher basis set, would be the standard for geometry optimization. jksus.orgnih.gov This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. jksus.org

The optimization yields critical data on the molecule's geometric parameters. For a related compound, 1,4-Dimethylpiperazine-2,3-dione, the piperazine-2,3-dione ring was found to adopt a half-chair conformation. researchgate.net Similar calculations for this compound would provide precise bond lengths, bond angles, and dihedral angles, defining its specific puckering and the orientation of its ethyl and amino substituents.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table presents plausible data that would be generated from a DFT calculation to illustrate the expected outcomes.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| C-C (ring) Bond Length | ~1.53 Å |

| C-N (amine) Bond Length | ~1.47 Å |

| C-N-C Bond Angle (ring) | ~115° |

| N-C-C Bond Angle (ring) | ~112° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. masterorganicchemistry.com The HOMO, acting as an electron donor, is indicative of nucleophilic sites, while the LUMO, an electron acceptor, points to electrophilic sites. researchgate.netmdpi.com

DFT calculations provide the energies of these orbitals. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. aimspress.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com For this compound, the electron-withdrawing nature of the two carbonyl groups would be expected to lower the LUMO energy, while the amino group would raise the HOMO energy. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, highlighting the electron-rich (negative potential, typically on the carbonyl oxygens) and electron-poor (positive potential) regions of the molecule. mdpi.com

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) This table presents plausible data that would be generated from a DFT/B3LYP calculation.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; associated with electron-donating sites (e.g., amino group). |

| LUMO | -1.3 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting sites (e.g., carbonyl carbons). |

| HOMO-LUMO Gap (ΔE) | 5.2 eV | Indicates moderate chemical reactivity and stability. |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static structures, molecular modeling and dynamics simulations explore the conformational flexibility and time-dependent behavior of molecules. rsc.org

The piperazine (B1678402) ring is not planar and can exist in several conformations, primarily chair, boat, and twist-boat forms. nih.govias.ac.in For substituted piperazines, the energetic preference for a particular conformation is influenced by steric and electronic effects of the substituents. nih.gov In the case of this compound, the substituents on the nitrogen atoms will significantly influence the ring's preferred shape.

Molecular flexibility is dictated by the energy barriers to bond rotation and ring inversion. For N-acyl functionalized piperazines, energy barriers for the interconversion of chair conformations and for rotation around the amide bond have been calculated to be between 56 and 80 kJ/mol. rsc.org

For this compound, key rotational barriers would include:

Ring Inversion: The energy required to flip the piperazine ring from one chair conformation to another.

Amide Bond Rotation: The barrier for rotation around the N-C(O) bonds, which have partial double-bond character.

Ethyl Group Rotation: The barrier for rotation around the N-CH₂ bond of the ethyl group.

Molecular dynamics (MD) simulations can further probe this flexibility. nih.gov In an MD simulation, the molecule's atoms are allowed to move over time according to the laws of classical mechanics, providing a dynamic picture of its conformational landscape and flexibility. rsc.org

Table 3: Hypothetical Rotational Energy Barriers for this compound (Illustrative) This table presents plausible data that would be generated from computational scans.

| Type of Motion | Estimated Energy Barrier (kJ/mol) | Implication |

|---|---|---|

| Piperazine Ring Inversion | 40 - 55 | Indicates a relatively flexible ring system at room temperature. |

| N-CO Amide Rotation | 60 - 75 | Higher barrier due to partial double-bond character, leading to distinct conformers. rsc.org |

| Ethyl Group C-N Rotation | 10 - 20 | Relatively free rotation, allowing the ethyl group to adopt multiple orientations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. researchgate.netnih.gov

A QSAR study involving this compound would require a dataset of structurally similar piperazine-2,3-dione derivatives with measured biological activity (e.g., enzyme inhibition). The process involves:

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors derived from DFT (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

For a hypothetical series of piperazine-2,3-dione derivatives designed as enzyme inhibitors, a QSAR model might reveal that inhibitory potency is positively correlated with the LUMO energy and negatively correlated with the molecular volume. Such a model would be invaluable for designing new, more potent inhibitors by computationally predicting their activity before undertaking their chemical synthesis.

Development of Predictive Models for Biological Interactions

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate a compound's structural or physicochemical properties with its biological activity. For the piperazine class of compounds, these models are crucial for identifying candidates with desired therapeutic effects.

The development process involves:

Data Set Compilation: Assembling a series of related piperazine derivatives with known biological activity against a specific target.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Generation: Using statistical methods to build a mathematical equation linking the descriptors to activity.

Validation: Testing the model's predictive power on an external set of compounds.

While no specific QSAR model for this compound is published, its descriptors could be calculated and fed into existing models for related targets to predict its potential efficacy.

Identification of Key Structural Descriptors

Key structural descriptors are specific molecular properties that are critical for a compound's interaction with a biological target. For piperazine-dione analogs, these are often investigated using Density Functional Theory (DFT). DFT calculations can reveal electronic properties that govern reactivity and interaction potential.

For a compound like this compound, important descriptors would include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions. The carbonyl oxygens of the dione (B5365651) ring are expected to be key nucleophilic hotspots, guiding interactions with biological receptors.

Topological Properties: Analyses like Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) can characterize intramolecular and intermolecular interactions, particularly hydrogen bonds, which are crucial for receptor binding. researchgate.net

| Descriptor | Typical Value/Finding for Piperazine Analogs | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~5.2 eV | Indicates moderate chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygens; Positive potential near amine protons. | Identifies sites for hydrogen bonding and electrostatic interactions. |

| Dipole Moment | Varies based on substitution | Influences solubility and ability to cross biological membranes. |

| Hydrogen Bond Donors/Acceptors | Amine (NH) group acts as a donor; Carbonyl (C=O) and nitrogen atoms act as acceptors. | Crucial for specific binding to receptor active sites. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This method is instrumental in drug discovery and medicinal chemistry. nih.gov

Prediction of Binding Modes with Biological Macromolecules

Docking simulations for this compound would involve placing the molecule into the active site of a target protein. Studies on related piperazine derivatives have shown their ability to bind to a wide range of targets, including protein kinases, G-protein coupled receptors, and viral proteins. researchgate.netnih.gov

For example, a study on a related compound, 1-ethylpiperazine-1,4-diium bis(nitrate), used molecular docking to predict its binding mode with coronavirus proteins (COVID-19 and SARS-CoV-2). researchgate.net Similarly, other piperazine derivatives have been docked into the active sites of topoisomerase II and sigma-1 receptors (S1R) to predict their binding orientation and potential as anticancer agents or CNS-active drugs. nih.govnih.gov The binding mode of this compound would likely involve its piperazine ring adopting a specific conformation (e.g., chair or boat) to fit within the receptor's binding pocket.

Analysis of Ligand-Receptor Interactions

Once a binding pose is predicted, the specific interactions between the ligand and receptor are analyzed. These non-covalent interactions are the foundation of molecular recognition and binding affinity.

| Interaction Type | Potential Participating Group on Ligand | Potential Interacting Amino Acid Residues in Receptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | Amino group (N-H), Carbonyl groups (C=O) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine | Provides specificity and is a major contributor to binding affinity. |

| Hydrophobic Interactions | Ethyl group (-CH2CH3), Piperazine ring backbone | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Stabilizes the ligand within the nonpolar regions of the binding pocket. |

| Electrostatic (Ionic) Interactions | Protonated amine group (if applicable at physiological pH) | Aspartic acid, Glutamic acid (negatively charged residues) | Can form strong, long-range attractions that guide the ligand into the active site. |

| π-Type Interactions | Not prominent unless aromatic substituents are added | Phenylalanine, Tyrosine, Tryptophan, Histidine | Can occur if the receptor contains aromatic rings that can interact with the ligand. |

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is more rapid and cost-effective than experimental high-throughput screening.

For a scaffold like this compound, virtual screening could be used to explore derivatives with potentially enhanced activity. A hierarchical virtual screening program was successfully used to identify a novel piperazine-based juvenile hormone agonist from a database of 5 million compounds. nih.gov This process typically involves:

Ligand-Based Screening: Searching for molecules with a similar shape or pharmacophore profile to a known active compound.

Structure-Based Screening (Docking): Docking a large number of compounds into the target's active site and ranking them based on predicted binding affinity.

Rescoring and Refinement: Using more computationally intensive methods, like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, to refine the ranking of top candidates. nih.gov

Once a "hit" compound like this compound is identified, computational approaches are used for lead optimization. This involves making small, rational modifications to the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). For instance, modifying the ethyl group or substituting the amino group could fine-tune the compound's interaction with its target, guided by iterative cycles of docking and simulation.

Mechanistic Investigations of Biological Interactions in Vitro and Cellular Studies

Exploration of Molecular Targets and Pathways

Understanding how a compound interacts with molecular targets is crucial for elucidating its mechanism of action. For derivatives of piperazine-2,3-dione, these investigations have included enzyme inhibition studies and analyses of structure-activity relationships.

Enzyme Inhibition and Activation Studies

Research into the bioactivity of piperazine-2,3-dione analogs has revealed their potential as enzyme inhibitors. Notably, modifications at the N-1 position of the piperazine (B1678402) ring have been shown to influence their inhibitory activity. For instance, N-ethyl derivatives of piperazine-2,3-dione have demonstrated a two to three-fold higher inhibition of bacterial enoyl-ACP reductase when compared to their N-methyl counterparts. This enhanced activity is attributed to the ethyl group's increased lipophilicity, which likely improves the compound's ability to fit into the hydrophobic pocket of the enzyme.

Structure-activity relationship studies on penicillins and cephalosporins that contain an N(4)-substituted piperazine-2,3-dione moiety in their side chain have also been conducted, highlighting the importance of this scaffold in antimicrobial activity. nih.gov

Receptor Binding Profiling and Affinity Determination

Currently, there is no publicly available research specifically detailing the receptor binding profile or affinity determination for 1-Amino-4-ethylpiperazine-2,3-dione.

Protein-Ligand Interaction Mechanisms

Direct studies on the protein-ligand interaction mechanisms of this compound are not available in the current body of scientific literature. However, molecular docking studies on other piperazine derivatives have been used to predict their binding to key oncogenic proteins, suggesting that such interactions are crucial for their biological effects. nih.govresearchgate.net For example, novel synthesized N-ethyl-piperazinyl-amides of oleanonic and ursonic acids underwent molecular docking analysis which revealed high scores for Bcl-XL inhibition, suggesting a potential mechanism for inducing apoptosis through targeted anti-apoptotic protein inhibition. nih.gov

In Vitro Cellular Studies

The in vitro effects of piperazine derivatives have been explored in various cancer cell lines, revealing their potential as anti-proliferative and apoptosis-inducing agents.

Anti-proliferative Effects on Cell Lines

A number of studies have demonstrated the anti-proliferative effects of various piperazine-containing compounds against a range of human cancer cell lines. nih.govresearchgate.netnih.govmdpi.com While specific data for this compound is not available, the broader class of piperazine derivatives has shown significant cytotoxic activity.

For example, novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids were evaluated against the NCI-60 cancer cell line panel. nih.gov One of the ursonic acid derivatives, compound 4 , which incorporates an N-ethyl-piperazinyl amide moiety, exhibited significant anti-proliferative effects with submicromolar GI₅₀ values against several sensitive cell lines. nih.gov

| Compound | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| N-ethyl-piperazinyl amide of ursonic acid (Compound 4) | MALME-3M (Melanoma) | Reduction in cell proliferation of -85.17% | nih.gov |

| N-ethyl-piperazinyl amide of ursonic acid (Compound 4) | LOXIMVI (Melanoma) | Reduction in cell proliferation of -85.67% | nih.gov |

| N-ethyl-piperazinyl amide of ursonic acid (Compound 4) | SK-MEL-5 (Melanoma) | Reduction in cell proliferation of -84.06% | nih.gov |

| N-ethyl-piperazinyl amide of ursonic acid (Compound 4) | SK-MEL-28 (Melanoma) | Reduction in cell proliferation of -64.66% | nih.gov |

| N-ethyl-piperazinyl amide of ursonic acid (Compound 4) | SF-539 (CNS Cancer) | Reduction in cell proliferation of -97.21% | nih.gov |

The anti-proliferative activity of many piperazine derivatives is linked to their ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle.

Studies on novel piperazine compounds have shown that they can induce classic apoptotic features such as DNA fragmentation and nuclear condensation. researchgate.net For instance, the piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) was found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, with an IC₅₀ of less than 50 nM, and induced apoptosis at a concentration of 40 nM. researchgate.net Mechanistic studies revealed an upregulation of apoptotic marker proteins like cleaved caspase-3, cytochrome c, and Bax in cells treated with this compound. researchgate.net

Furthermore, N-ethyl-piperazinyl-amide derivatives of oleanonic and ursonic acids have been shown to induce apoptosis. nih.gov DAPI staining of cells treated with these compounds revealed nuclei condensation and morphological changes consistent with apoptotic cell death. nih.gov Reverse transcription PCR analysis indicated an upregulation of the pro-apoptotic Bak gene and a downregulation of the pro-survival Bcl-XL and Bcl-2 genes, shifting the balance towards apoptosis. nih.gov

While direct evidence for this compound is not available, the consistent findings for related piperazine structures strongly suggest that it may also possess the ability to induce apoptosis and modulate the cell cycle in cancer cells.

Effects on Cell Viability and Proliferation Assays

No published research has specifically examined the effects of this compound on the viability and proliferation of either cancerous or non-cancerous cell lines. In the broader context of piperazine derivatives, a variety of effects have been observed, ranging from cytotoxic to cytoprotective, depending on the specific molecular structure and the cell type being studied. Future research on this compound would necessitate a series of in vitro assays, such as MTT, XTT, or trypan blue exclusion assays, across a panel of cell lines to determine its potential impact on cell survival and growth.

Investigation of Underlying Cellular Pathways (e.g., signaling cascades)

The cellular pathways that may be modulated by this compound remain uninvestigated. Typically, to understand the mechanism of action of a novel compound, researchers would explore its influence on key signaling cascades involved in cell fate decisions, such as apoptosis (e.g., caspase activation, Bcl-2 family protein expression) or cell cycle regulation (e.g., cyclin-dependent kinase activity). Techniques like Western blotting, flow cytometry, and reporter gene assays would be essential to elucidate any such effects.

Antimicrobial Activity Mechanisms (in vitro)

There is currently no data available on the antimicrobial properties of this compound.

Inhibition of Bacterial Growth

Studies to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a range of Gram-positive and Gram-negative bacteria have not been reported. Such investigations would be a critical first step in assessing its potential as an antibacterial agent.

Antifungal Effects

Similarly, the antifungal activity of this compound against common fungal pathogens has not been evaluated. Standard broth microdilution or disk diffusion assays would be required to determine its efficacy in inhibiting fungal growth.

Mode of Action against Microbial Targets (e.g., DNA gyrase inhibition)

Without evidence of antimicrobial activity, any discussion on the mode of action of this compound would be purely conjectural. For many antimicrobial compounds containing a piperazine ring, a common mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase or topoisomerase IV. Should this compound demonstrate antibacterial properties, subsequent mechanistic studies would be warranted to identify its specific molecular target.

Antioxidant Activity Investigations (in vitro)

The potential antioxidant capacity of this compound has not been documented in the scientific literature. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or the ferric reducing antioxidant power (FRAP) assay, would be necessary to evaluate its ability to neutralize free radicals and to compare its potency with known antioxidants.

Free Radical Scavenging Assays

No studies were found that have evaluated the potential of this compound to scavenge free radicals. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays have not been reported for this compound.

Protection Against Oxidative Stress in Cell Models

There is no available research on the effects of this compound in cellular models of oxidative stress. Experiments that would assess its ability to mitigate cellular damage induced by oxidizing agents like hydrogen peroxide (H₂O₂) have not been documented.

Other Reported Biological Interactions (e.g., neuroprotective effects in vitro)

A thorough literature search did not yield any reports on other in vitro biological interactions of this compound, including any potential neuroprotective effects.

Structure-Activity Relationships from Biological Data

Due to the complete lack of biological data for this compound, no structure-activity relationships (SAR) can be discussed or established. SAR studies require the comparison of biological activity across a series of related chemical structures, and the foundational activity data for this specific compound is not available in the public domain.

While research exists on various other piperazine derivatives, the user's strict instruction to focus solely on this compound prevents the inclusion of information on related but distinct molecules. The unique combination of an amino group at the 1-position and an ethyl group at the 4-position of the piperazine-2,3-dione core appears to be an area that has not yet been explored in published biological studies.

Applications in Chemical Biology and Materials Science

A Versatile Scaffold for Complex Molecular Architectures

The inherent reactivity of 1-Amino-4-ethylpiperazine-2,3-dione makes it a valuable synthetic building block for the construction of more intricate molecular structures. The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable physicochemical properties to drug candidates. The presence of the dione (B5365651) functionality and the N-amino group on the this compound scaffold offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties.

A Precursor for Advanced Heterocyclic Scaffolds

The this compound core serves as an ideal starting point for the synthesis of advanced heterocyclic systems. The N-amino group can undergo a variety of chemical transformations, such as condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to generate novel fused or spirocyclic heterocyclic scaffolds. For instance, the reaction with diketones could lead to the formation of polycyclic systems with potential applications in medicinal chemistry. The piperazine-2,3-dione moiety itself can be derivatized to create complex structures, as seen in the synthesis of piperazine-containing natural products. beilstein-journals.org

An Intermediate in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, this compound can function as a crucial intermediate. Its strategic importance is underscored by the versatility of the piperazine-2,3-dione core as an intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The ethyl group at the N-4 position can influence the steric and electronic properties of the molecule, potentially directing the outcome of subsequent reactions. The N-amino group can be protected and deprotected as needed, allowing for sequential modifications at other positions of the molecule. This controlled, stepwise approach is fundamental in the total synthesis of complex natural products and their analogs.

A Component in the Design of Functional Materials

The unique chemical properties of this compound also suggest its potential as a component in the creation of novel functional materials.

Applications in Catalysis (e.g., organocatalysis)

Organocatalysis has emerged as a powerful tool in organic synthesis. While direct studies on the catalytic activity of this compound are not yet reported, the piperazine scaffold is known to be a component of some organocatalysts. For instance, cinchona alkaloids, which contain a quinoline (B57606) and a quinuclidine (B89598) moiety, are highly effective organocatalysts for a variety of asymmetric reactions. The chiral environment provided by such molecules is key to their catalytic efficacy. It is conceivable that chiral derivatives of this compound could be synthesized and evaluated for their potential as organocatalysts. The presence of the basic nitrogen atoms in the piperazine ring and the potential for hydrogen bonding from the N-amino group could enable it to activate substrates and catalyze reactions. Research on the organocatalytic α-sulfenylation of substituted piperazine-2,5-diones demonstrates the potential of this ring system to participate in catalytic transformations. nih.gov

Impurity Profiling and Reference Standard Development

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. For the chemical compound this compound, also known as 1-Ethylpiperazine-2,3-dione (B121611), its primary significance in this context is as a registered impurity and a crucial reference standard for the antibiotic piperacillin (B28561). pharmaffiliates.comrxnchem.comlgcstandards.com As such, comprehensive impurity profiling and the development of a well-characterized reference standard are paramount.

Role as a Pharmaceutical Reference Standard

1-Ethylpiperazine-2,3-dione is recognized as "Piperacillin Related Compound E" by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). rxnchem.comlgcstandards.com In this capacity, it serves as a qualified reference material for the identification and quantification of this specific impurity in piperacillin active pharmaceutical ingredients (APIs) and formulated products. The availability of a high-purity reference standard is essential for the validation of analytical methods and for routine quality control testing. rxnchem.comsigmaaldrich.com

Vendors of pharmaceutical reference standards supply 1-Ethylpiperazine-2,3-dione with a certificate of analysis, confirming its identity and purity. lgcstandards.comlgcstandards.com These standards are often produced under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, which govern the production and testing of reference materials. lgcstandards.com

Below is a table summarizing the key identification details for 1-Ethylpiperazine-2,3-dione as a reference standard.

Table 1: Identification of 1-Ethylpiperazine-2,3-dione Reference Standard| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | 1-Ethylpiperazine-2,3-dione | matrix-fine-chemicals.comuni.lunih.gov |

| Synonyms | N-Ethylpiperazine-2,3-dione, Piperacillin Related Compound E (USP), Piperacillin Impurity E (EP) | rxnchem.comlgcstandards.comsigmaaldrich.com |

| CAS Number | 59702-31-7 | matrix-fine-chemicals.com |

| Molecular Formula | C₆H₁₀N₂O₂ | matrix-fine-chemicals.com |

| Molecular Weight | 142.16 g/mol | anaxlab.com |

Analytical Methodologies for Impurity Detection

The primary analytical technique for the impurity profiling of piperacillin, and consequently for the detection and quantification of 1-Ethylpiperazine-2,3-dione, is High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC). jchr.orgjchr.orgwho.intnih.gov These methods are developed to be stability-indicating, meaning they can separate the active ingredient from its degradation products and impurities.

The development and validation of these HPLC methods are performed in accordance with International Council for Harmonisation (ICH) guidelines. jchr.orgwho.int Key aspects of method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). jchr.orgjchr.orgwho.int

A typical RP-HPLC method for the analysis of piperacillin and its impurities, including 1-Ethylpiperazine-2,3-dione, would involve a C8 or C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or orthophosphoric acid) and an organic solvent (such as methanol (B129727) or acetonitrile). jchr.orgjchr.orgwho.intnih.gov Detection is commonly performed using a UV detector. nih.gov For more sensitive and specific detection, tandem mass spectrometry (LC-MS/MS) can be employed. rrpharmacology.ru

The following table provides an example of the parameters for a validated HPLC method for the analysis of piperacillin and its related compounds.

Table 2: Example of HPLC Method Parameters for Piperacillin Impurity Analysis| Parameter | Details | Source(s) |

|---|---|---|

| Stationary Phase | C18 Column (e.g., 4.6 x 250 mm, 5µm) | jchr.orgjchr.org |

| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid in water (e.g., 85:15 v/v) | jchr.orgjchr.org |

| Flow Rate | 0.7 mL/min | jchr.orgjchr.org |

| Detection | UV at 231 nm | jchr.orgjchr.org |

| Linearity Range (Piperacillin) | 16-80 µg/mL | jchr.orgjchr.org |

| Correlation Coefficient (r²) | > 0.999 | jchr.org |

| Precision (%RSD) | < 2% | jchr.orgjchr.org |

| LOD (Piperacillin) | 0.258 µg/mL | jchr.org |

| LOQ (Piperacillin) | 0.784 µg/mL | jchr.org |

Characterization of the Reference Standard

The reference standard for 1-Ethylpiperazine-2,3-dione is thoroughly characterized to confirm its structure and purity. This characterization involves a suite of spectroscopic and chromatographic techniques.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to elucidate and confirm the molecular structure. For instance, ¹H NMR would show signals corresponding to the ethyl group and the piperazine ring protons, while ¹³C NMR would confirm the presence of the carbonyl carbons. IR spectroscopy would exhibit characteristic absorption bands for the C=O and C-N bonds. Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

The purity of the reference standard is typically determined by HPLC, with purities often exceeding 98%. anaxlab.com The development of the reference standard also involves assessing its stability under various conditions (e.g., acid, base, oxidation, heat, and light) to understand its degradation pathways. jchr.orgwho.int This information is crucial for establishing appropriate storage and handling conditions for the reference standard.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for piperazine (B1678402) cores often rely on conventional methods that may not be optimal in terms of efficiency, cost, or environmental impact. organic-chemistry.org Future research must prioritize the development of novel and sustainable synthetic pathways to 1-Amino-4-ethylpiperazine-2,3-dione.

Key Research Objectives:

Green Chemistry Approaches: Investigation into eco-friendly synthetic protocols is paramount. This includes the use of greener solvents, biodegradable catalysts, and energy-efficient reaction conditions. Utilizing water as a solvent or employing solvent-free reaction conditions should be explored.

Catalytic Systems: There is a need to explore advanced catalytic systems, such as photoredox catalysis, which can enable reactions under mild conditions. organic-chemistry.orgresearchgate.net The use of transition metal catalysts (e.g., Palladium, Ruthenium) or organocatalysts could provide highly efficient and selective routes to the target molecule and its precursors. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and product consistency. Developing a flow-based synthesis for this compound would be a significant step towards efficient industrial production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled stereoselectivity and reduce the reliance on protecting groups and harsh reagents.

Expanding the Scope of Derivatization Reactions at the 1-Amino Site

The primary amino group at the 1-position is a key functional handle for chemical modification, yet its reactivity remains underexplored. Expanding the repertoire of derivatization reactions at this site is crucial for creating diverse molecular libraries for various applications.

Key Research Objectives:

Novel Coupling Chemistries: Beyond simple acylation and alkylation, research should focus on a broader range of coupling reactions. This includes sulfonylation, urea (B33335) and thiourea (B124793) formation, and reductive amination with a wide array of aldehydes and ketones.

Bio-orthogonal Reactions: Developing derivatives that can participate in bio-orthogonal reactions (e.g., click chemistry) would enable the use of this scaffold in complex biological environments for applications like chemical biology probes.

Linker Chemistry: The 1-amino group is an ideal attachment point for linkers used in the development of PROTACs (Proteolysis Targeting Chimeras) or ADCs (Antibody-Drug Conjugates), connecting the piperazinedione core to other functional moieties.

Derivatization for Analysis: As demonstrated with the related compound 1-Amino-4-methylpiperazine (B1216902), derivatizing the amino group can significantly enhance detection sensitivity in analytical techniques like LC-MS/MS. nih.gov This strategy should be systematically explored for this compound to facilitate pharmacokinetic and metabolic studies.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources.

Key Research Objectives:

Density Functional Theory (DFT) Calculations: DFT studies can provide deep insights into the electronic structure, molecular geometry, and reactivity of this compound. mdpi.com This can help predict its behavior in different chemical environments and its potential interactions with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its derivatives, particularly their conformational flexibility and interactions with solvents or biomolecules like proteins and nucleic acids.

QSAR Modeling: Once a library of derivatives is synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models can predict the biological activity of new, unsynthesized derivatives, streamlining the discovery of lead compounds.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While the broader piperazine class is known for a wide spectrum of biological activities, the specific molecular mechanisms of this compound derivatives are unknown. researchgate.net

Key Research Objectives:

Target Identification: A primary challenge is to identify the specific cellular targets of bioactive derivatives. Techniques such as affinity chromatography, photo-affinity labeling, and proteomics-based approaches can be employed to pull down binding partners from cell lysates.

Pathway Analysis: Once targets are identified, further studies are needed to understand how modulating these targets affects cellular signaling pathways. This involves a range of cell-based assays, including reporter gene assays, Western blotting, and transcriptomic analysis.

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their biological targets through X-ray crystallography or cryo-electron microscopy would provide the ultimate insight into the molecular basis of their activity and guide further structure-based drug design.

Exploration of New Chemical Biology Applications

The unique structure of this compound makes it an attractive scaffold for developing novel tools for chemical biology.

Key Research Objectives:

Chemical Probes: By attaching fluorescent dyes, biotin (B1667282) tags, or other reporter groups to the 1-amino position, derivatives can be converted into chemical probes to visualize and study biological processes in living cells.

Fragment-Based Discovery: The core scaffold can be used as a starting fragment in fragment-based screening campaigns to identify new lead compounds for challenging drug targets.

Combinatorial Chemistry: The amenability of the 1-amino group to a wide range of reactions makes this scaffold ideal for solid-phase synthesis and the creation of large combinatorial libraries for high-throughput screening. nih.gov

Methodological Advancements in Characterization and Analysis

Robust and sensitive analytical methods are essential for both synthetic chemistry and biological applications. Future work should focus on advancing the techniques used to characterize and quantify this compound and its derivatives.

Key Research Objectives:

High-Sensitivity LC-MS/MS: There is a need to develop and validate highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of the compound and its metabolites in complex biological matrices like plasma, serum, and tissue. nih.gov

Chiral Separation: For derivatives that are chiral, the development of effective chiral separation techniques (e.g., chiral HPLC or SFC) is necessary to isolate and study the individual enantiomers, which may have different biological activities.

Advanced NMR Techniques: The use of advanced 2D NMR techniques, such as HMQC and COSY, will continue to be critical for the unambiguous structural elucidation of new, more complex derivatives. researchgate.net

Single-Crystal X-ray Diffraction: Obtaining high-quality crystals for X-ray diffraction analysis is crucial for confirming the absolute stereochemistry and solid-state conformation of novel derivatives, providing invaluable data for computational modeling and structure-activity relationship studies. researchgate.net

Interactive Data Table: Future Research Focus

| Research Area | Key Objectives | Methodologies to Employ |

| Sustainable Synthesis | Develop eco-friendly, efficient, and scalable synthetic routes. | Flow Chemistry, Photoredox Catalysis, Biocatalysis, Green Solvents. |

| Derivatization | Expand the library of derivatives via the 1-amino group. | Bio-orthogonal Chemistry, Reductive Amination, Sulfonylation, PROTAC/Linker Synthesis. |

| Computational Modeling | Predict molecular properties and guide experimental design. | Density Functional Theory (DFT), Molecular Dynamics (MD), QSAR. |

| Molecular Mechanisms | Identify biological targets and elucidate pathways. | Affinity Chromatography, Proteomics, X-ray Crystallography, Cell-based Assays. |

| Chemical Biology | Create novel tools for biological research. | Synthesis of Chemical Probes, Fragment-Based Screening, Combinatorial Libraries. |

| Advanced Analysis | Improve characterization and quantification methods. | High-Sensitivity LC-MS/MS, Chiral Chromatography, 2D NMR, X-ray Diffraction. |

Q & A

Basic: What are the recommended synthetic routes for 1-Amino-4-ethylpiperazine-2,3-dione?

Methodological Answer:

The synthesis typically involves:

Piperazine ring formation : Cyclization of diamines under controlled conditions.

Functionalization : Introducing the ethyl and amino groups via nucleophilic substitution or condensation reactions. For example, chloroacetyl derivatives (as in ) can be synthesized using chloroacetyl chloride and a base like triethylamine.

Oxidation : Controlled oxidation to form the dione structure.

Advanced protocols may employ click chemistry (e.g., CuSO₄·5H₂O and sodium ascorbate for azide-alkyne cycloaddition) to attach functional groups efficiently .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Contradictions may arise due to polymorphism or solvent impurities. To address this:

- Multi-solvent testing : Use polar (DMSO, water) and non-polar solvents (DCM, hexane) under standardized conditions.

- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting solubility.

- HPLC purity analysis : Verify if impurities influence solubility measurements. Refer to PubChem data () and safety sheets () for baseline solubility profiles .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : For structural elucidation of the piperazine ring and substituents (¹H, ¹³C, and DEPT-135).

- IR spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches.

- Mass spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF.

- X-ray crystallography : Use SHELX ( ) for absolute configuration determination if single crystals are obtained .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking : Utilize InChI/InChIKey () to model interactions with receptors (e.g., dopamine or serotonin transporters). Software like AutoDock Vina or Schrödinger Suite can predict binding affinities.

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

- QSAR modeling : Corrogate structural features (e.g., chloroacetyl groups) with bioactivity using datasets from similar piperazine derivatives ( ) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under anhydrous conditions at 2–8°C ( ) .

Advanced: How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The chloroacetyl group acts as an electrophilic site, enabling:

- Nucleophilic displacement : Amines or thiols replace the chlorine atom (e.g., forming amides or thioesters).

- pH-dependent hydrolysis : Under basic conditions, the chloroacetyl group hydrolyzes to glycine derivatives.

Kinetic studies (e.g., monitoring by TLC or HPLC) and DFT calculations can optimize reaction conditions () .

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:

- Temperature : Store at –20°C for long-term stability.

- Moisture control : Use desiccants (silica gel) in airtight containers.

- Light protection : Amber glass vials to prevent photodegradation.

Refer to TCI America’s guidelines () for compound-specific stability data .

Advanced: What strategies optimize yield in multi-step synthesis involving sensitive functional groups?

Methodological Answer:

- Stepwise protection/deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection.

- Low-temperature reactions : Perform acylations at 0–5°C to minimize side reactions.

- Catalytic optimization : Employ Cu(I) catalysts () for azide-alkyne cycloaddition to enhance regioselectivity .

Basic: How can TLC and HPLC be utilized to monitor synthesis purity?

Methodological Answer:

- TLC : Use silica plates with ethyl acetate/hexane (1:8) to track reaction progress. Visualize under UV or iodine vapor.

- HPLC : C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) quantify purity. Compare retention times with standards ( ) .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic hydrolysis?

Methodological Answer:

- Acidic conditions : Protonation of the amine group reduces nucleophilicity, slowing hydrolysis.